tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20366763
InChI: InChI=1S/C14H14BrClN2O2S/c1-14(2,3)20-13(19)18(9-7-5-4-6-8-9)12-17-10(15)11(16)21-12/h4-8H,1-3H3
SMILES:
Molecular Formula: C14H14BrClN2O2S
Molecular Weight: 389.7 g/mol

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate

CAS No.:

Cat. No.: VC20366763

Molecular Formula: C14H14BrClN2O2S

Molecular Weight: 389.7 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (4-bromo-5-chlorothiazol-2-yl)(phenyl)carbamate -

Specification

Molecular Formula C14H14BrClN2O2S
Molecular Weight 389.7 g/mol
IUPAC Name tert-butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate
Standard InChI InChI=1S/C14H14BrClN2O2S/c1-14(2,3)20-13(19)18(9-7-5-4-6-8-9)12-17-10(15)11(16)21-12/h4-8H,1-3H3
Standard InChI Key ZJFMGGNRSMXGKA-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br

Introduction

PropertyValue
Molecular FormulaC₁₄H₁₄BrClN₂O₂S
Molecular Weight389.7 g/mol
CAS Number1178886-89-9
IUPAC Nametert-Butyl N-(4-bromo-5-chloro-1,3-thiazol-2-yl)-N-phenylcarbamate
SMILESCC(C)(C)OC(=O)N(C1=CC=CC=C1)C2=NC(=C(S2)Cl)Br

Synthesis and Manufacturing

Reaction Protocol

The synthesis involves reacting 4-bromo-5-chlorothiazole with tert-butyl chloroformate in the presence of triethylamine (Et₃N) under anhydrous conditions. The base deprotonates the thiazole’s amine, enabling nucleophilic attack on the chloroformate’s carbonyl carbon (Figure 2).

Table 2: Synthesis Conditions

ParameterSpecification
Reactants4-Bromo-5-chlorothiazole, tert-butyl chloroformate
Catalyst/BaseTriethylamine
SolventDichloromethane (anhydrous)
Temperature0–5°C (controlled)
Reaction Time4–6 hours

Mechanistic Insights

The mechanism proceeds via a two-step process:

  • Deprotonation: Et₃N abstracts the proton from the thiazole’s NH group.

  • Nucleophilic Substitution: The deprotonated amine attacks the electrophilic carbonyl carbon of tert-butyl chloroformate, displacing chloride and forming the carbamate bond.

Applications in Research and Industry

Medicinal Chemistry

The compound serves as a scaffold for developing kinase inhibitors and antimicrobial agents. Its halogenated thiazole core is structurally analogous to FDA-approved drugs like dasatinib, underscoring its therapeutic potential.

Agrochemical Development

In agrochemical research, the compound’s halogenated structure is being evaluated for pesticide and herbicide applications. Thiazole derivatives are known to disrupt fungal cytochrome P450 enzymes, offering a pathway for crop protection agents.

PrecautionRecommendation
Personal ProtectionGloves, goggles, lab coat
VentilationFume hood
StorageCool, dry place away from light
DisposalIncineration per local regulations

Comparative Analysis with Related Compounds

tert-Butyl (4-Bromo-5-Chlorothiazol-2-yl)Carbamate

A related compound (CAS 1064678-19-8) lacks the phenyl group, resulting in reduced molecular weight (313.6 g/mol) and altered bioactivity. The absence of the aromatic ring diminishes π-π stacking interactions, lowering binding affinity to protein targets .

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